molecular formula C3H4N4O2 B109198 1H-Tetrazole-1-acetic acid CAS No. 21732-17-2

1H-Tetrazole-1-acetic acid

Cat. No.: B109198
CAS No.: 21732-17-2
M. Wt: 128.09 g/mol
InChI Key: GRWAIJBHBCCLGS-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-acetic acid is a nitrogen-rich heterocyclic compound featuring a tetrazole ring attached to an acetic acid moiety. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. The tetrazole ring, characterized by its five-membered structure containing four nitrogen atoms, imparts significant stability and reactivity to the molecule.

Mechanism of Action

Target of Action

1H-Tetrazole-1-acetic acid is a synthetic organic heterocyclic compound . It is used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . The primary targets of this compound are therefore the bacterial cells that are susceptible to cefazolin.

Mode of Action

It is known that tetrazoles act as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . This means that they can mimic the biological activity of carboxylic acids while being more stable and resistant to metabolic degradation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the action of the antibiotic cefazolin, given that this compound is used in its enzymic synthesis . Cefazolin is a type of cephalosporin antibiotic, which works by inhibiting the synthesis of the bacterial cell wall, leading to cell death.

Pharmacokinetics

It is known that tetrazoles are metabolically stable , which suggests that they may have good bioavailability. The tetrazole function is metabolically stable . This stability could potentially lead to a longer duration of action and improved efficacy of drugs that incorporate a tetrazole moiety.

Result of Action

The result of the action of this compound is the successful synthesis of cefazolin . As part of cefazolin, it contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis and thereby kill bacterial cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, tetrazoles are known to be stable over a wide pH range . They are also stable to various oxidizing and reducing agents . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH, presence of oxidizing or reducing agents, and temperature of its environment.

Biochemical Analysis

Biochemical Properties

1H-Tetrazole-1-acetic acid plays a significant role in biochemical reactions. It acts as a nonclassical bioisostere of carboxylic acids due to its near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cellular Effects

Tetrazolate anions, such as those in this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property influences cell function by enabling the compound to interact with various cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. Its planar structure and electron-donating and electron-withdrawing properties make it advantageous for receptor-ligand interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and undergoes reversible polymerization under high pressure, probably through carbon–nitrogen bonding . This suggests that the effects of this compound on cellular function may change over time, depending on the conditions of the experiment.

Metabolic Pathways

This compound is involved in metabolic pathways, potentially serving as substrates for N-glucuronidation . This metabolic fate often befalls aliphatic carboxylic acids, suggesting that this compound may interact with enzymes or cofactors in similar metabolic pathways .

Transport and Distribution

Its solubility in lipids suggests that it may interact with lipid transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Its lipid solubility suggests that it may be localized in lipid-rich areas of the cell, such as the cell membrane or certain organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of primary amines with orthoesters and sodium azide in an acetic acid medium . Another method includes the use of nitriles and sodium azide in the presence of catalysts such as zinc salts or iodine . These reactions typically proceed under mild conditions and yield the desired tetrazole derivatives efficiently.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . Additionally, environmentally benign catalysts like L-proline have been utilized to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole-1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted tetrazoles, amine derivatives, and various functionalized tetrazole compounds .

Comparison with Similar Compounds

    1H-Tetrazole: A simpler tetrazole compound without the acetic acid moiety.

    5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring.

    Tetrazole-5-thiol: A sulfur-containing tetrazole derivative.

Uniqueness: 1H-Tetrazole-1-acetic acid stands out due to its combination of the tetrazole ring and acetic acid moiety, which imparts unique chemical properties and reactivity. This combination enhances its solubility, stability, and potential for diverse applications compared to other tetrazole derivatives .

Properties

IUPAC Name

2-(tetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWAIJBHBCCLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9057686
Record name 1H-Tetrazol-1-acetic acid
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected.
Record name TETRAZOL-1-ACETIC ACID
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CAS No.

21732-17-2
Record name TETRAZOL-1-ACETIC ACID
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Record name 1H-Tetrazole-1-acetic acid
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Record name 1-Tetrazolylacetic acid
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Record name 1H-Tetrazol-1-acetic acid
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Record name 1H-tetrazol-1-acetic acid
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Record name 1-TETRAZOLYLACETIC ACID
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Synthesis routes and methods I

Procedure details

The title compound was prepared by a literature procedure* as follows: A mixture of sodium azide (10.5 g, 0.3 mol) and glacial acetic acid (125 ml) was blanketed with nitrogen and heated at 55° C. with stirring. After most of the solids had dissolved (15 min), glycine (18.75 g, 0.25 mol) and triethyl orthoformate (40 g, 0.27 mol) were added to the reaction mixture and heating at 55°-50° C. with stirring under nitrogen continued for 6 h. The reaction mixture was cooled to room temperature, acidified with concentrated hydrochloric acid (25 ml) and evaporated to dryers. The residue was extracted with ethyl acetate (4×100 ml) and the extracts evaporated to give 9.0 g (28%) of the title compound mp 121°-125° C. (lit. mp 125°-127° C.). 1Hmr (DMSO-d6) δ: 5.35 (s, 2H,--CH2 --) and 9.25 ppm (s, 1H, C5 --H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
18.75 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
28%

Synthesis routes and methods II

Procedure details

The crude 5-(isobutoxycarbonyl)-1H-tetrazole-1-acetic acid, ethyl ester prepared above was treated with 37.5 ml. (0.45 moles) of concentrated hydrochloric acid and 37.5 ml. of water in a 250 ml. 3-neck round bottom flask. The reaction mixture was heated to reflux, and the alcohols liberated as by-products of the reaction were allowed to distill out and carbon dioxide was permitted to evolve. Water was added as required during the reaction to maintain the volume in the flask at approximately 110 ml. When the distillation of the alcohols had ended, the mixture was treated with approximately 1 ml. of nitric acid to decolorize the solution. The solution was then cooled to approximately 70° C. and treated with charcoal. The solution was stirred for approximately 20 minutes and filtered hot into a clean 250 ml. 3-neck round bottom flask, washing with a minimum of water. The volume of the solution was reduced to approximately 120 ml. by distillation in vacuo and the mixture cooled. The precipitated solid was collected by filtration to afford 46.48 grams (98.1% pure) of 1H-tetrazole-1-acetic acid (m.p. 128.5°-130° C.). The overall yield of the synthesis from ethyl chloroacetate was 80.6% in the first cycle. When the 1H-tetrazole-1-acetic acid mother liquor was used as the solvent for the hydrolysis reaction in subsequent batches, the average yield of product over 9 cycles was 93.1%, with an average assay of 98.5% purity. The mother liquor was discarded after 9 cycles due to the salt accumulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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